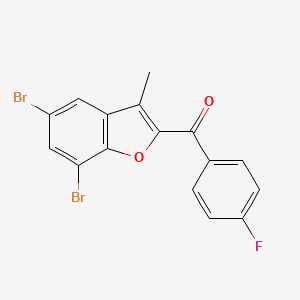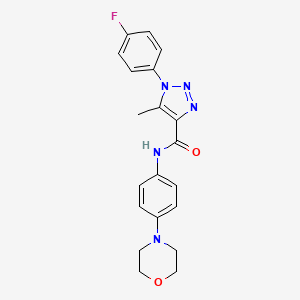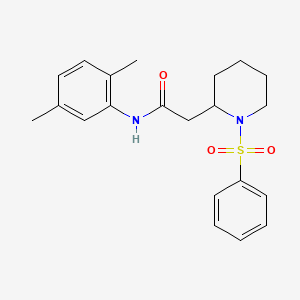
N-(2,5-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential as a radioligand for imaging neuroinflammation. DPA-714 belongs to the family of piperidine derivatives and is structurally similar to other molecules such as PK11195 and PBR28.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant area of research is dedicated to the synthesis and structural characterization of N-(2,5-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives. Studies have developed methods for preparing these compounds, highlighting their potential in creating biologically active molecules. The synthesis processes often involve reactions under controlled conditions, aiming to achieve high yield and purity. The structural elucidation of these compounds is typically carried out using various spectroscopic techniques, ensuring their correct formation and identifying potential functional groups that could be responsible for biological activity (Khalid et al., 2014).
Biological Screening
Research has also focused on the biological screening of these compounds for different activities, such as antibacterial, antifungal, and anthelmintic effects. Some derivatives have shown significant biological activities, which could lead to the development of new therapeutic agents. For instance, studies have demonstrated that certain derivatives possess promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (Khan et al., 2019).
Potential Applications
Beyond their biological activities, some derivatives have unique applications, such as in the detection of latent fingerprints, offering potential utility in forensic science. This unusual application stems from the chemical properties of the compounds, such as their stickiness and ability to adhere to surfaces without dense dust, making them suitable for revealing hidden fingerprints on various substrates (Khan et al., 2019).
Enzyme Inhibition Studies
The enzyme inhibition capabilities of these compounds are of particular interest, with some studies focusing on their ability to inhibit lipoxygenase, an enzyme involved in inflammation and various diseases. The exploration of these compounds as enzyme inhibitors underscores their potential therapeutic value, highlighting the importance of chemical modifications to enhance biological activity and selectivity (Khalid et al., 2014).
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-11-12-17(2)20(14-16)22-21(24)15-18-8-6-7-13-23(18)27(25,26)19-9-4-3-5-10-19/h3-5,9-12,14,18H,6-8,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMXKTBVRMIZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)
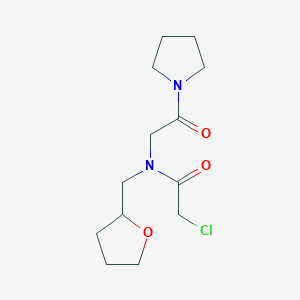
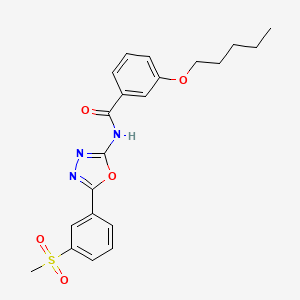
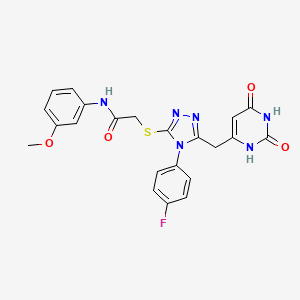
![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)
![4-Isopropylbenzo[d]thiazol-2-amine](/img/structure/B2456862.png)

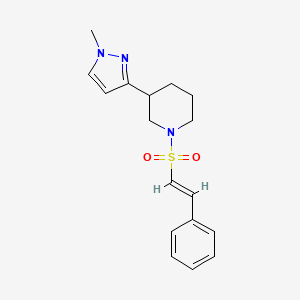
![5-Azaspiro[2.3]hexane hydrochloride](/img/structure/B2456867.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2456869.png)
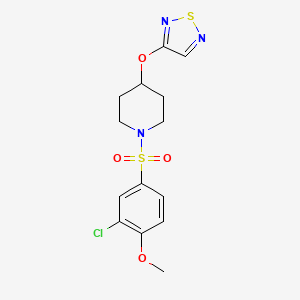
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)
